N5-Methylation Reduces Hydrogen-Bond Donor Count by One Relative to the Des-Methyl Analog, Improving Predicted Membrane Permeability
The presence of the N5-methyl group in methyl 7-amino-5-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate (CAS 1823326-12-0) eliminates the pyrrole NH hydrogen-bond donor present in the closely related des-methyl analog methyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate (CAS 1935005-37-0). According to PubChem computed properties, the target compound has an HBD count of 1 and a TPSA of 83 Ų, compared to the des-methyl analog's HBD count of 2 and TPSA of 93.9 Ų [1][2]. The XLogP3-AA values are 0.3 and 0.4, respectively, indicating slightly reduced lipophilicity for the N5-methylated compound despite the added methyl group, attributable to the elimination of the polar NH moiety [1][2].
| Evidence Dimension | Hydrogen-bond donor count and topological polar surface area (TPSA) — key determinants of passive membrane permeability and oral bioavailability |
|---|---|
| Target Compound Data | HBD count = 1; TPSA = 83 Ų; XLogP3-AA = 0.3; MW = 206.20 g/mol |
| Comparator Or Baseline | Methyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate (CAS 1935005-37-0): HBD count = 2; TPSA = 93.9 Ų; XLogP3-AA = 0.4; MW = 192.17 g/mol |
| Quantified Difference | ΔHBD = −1 (50% reduction); ΔTPSA = −10.9 Ų (−11.6%); ΔXLogP3-AA = −0.1; ΔMW = +14.03 g/mol |
| Conditions | Computed physicochemical properties from PubChem (XLogP3 3.0, Cactvs 3.4.8.18) |
Why This Matters
A lower HBD count and reduced TPSA are quantitatively associated with improved passive membrane permeability, making the N5-methylated compound a more suitable starting point for cell-permeable kinase inhibitor development than its des-methyl counterpart.
- [1] PubChem. Methyl 7-amino-5-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate (CID 129914257). Computed Properties. https://pubchem.ncbi.nlm.nih.gov/compound/1823326-12-0 View Source
- [2] PubChem. Methyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate (CID 129984433). Computed Properties. https://pubchem.ncbi.nlm.nih.gov/compound/1935005-37-0 View Source
